Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
Overview
Description
Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a carboxylate ester group (-COOCH3) attached to the isoxazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitroaniline and ethyl chloroformate.
Reaction Steps: The reaction involves the formation of an isocyanate intermediate, followed by cyclization to form the isoxazole ring.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-(4-aminophenyl)isoxazole-3-carboxylate.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives.
Substitution Products: Amides, esters.
Mechanism of Action
Target of Action
The primary targets of Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets through different mechanisms, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile are currently unknown .
Scientific Research Applications
Chemistry: Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Methyl 4-nitrophenyl sulphide: Contains a similar nitro group but differs in the presence of a sulphur atom.
2-Methyl-5-nitrophenol: Another nitro-containing compound but with a different aromatic structure.
Uniqueness: Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is unique due to its combination of the isoxazole ring and the nitro group, which imparts distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)10-6-9(12-18-10)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMFHKPYABXOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354576 | |
Record name | methyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487034-01-5 | |
Record name | methyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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